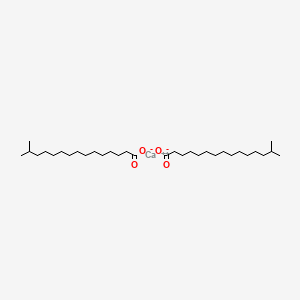

Calcium isohexadecanoate

Description

Calcium isohexadecanoate, also known as calcium palmitate, is a calcium salt of isohexadecanoic acid. It is a white, odorless powder that is insoluble in water but soluble in organic solvents. This compound is commonly used in various industrial applications, including as a stabilizer, lubricant, and surfactant.

Properties

CAS No. |

95934-92-2 |

|---|---|

Molecular Formula |

C32H62CaO4 |

Molecular Weight |

550.9 g/mol |

IUPAC Name |

calcium;14-methylpentadecanoate |

InChI |

InChI=1S/2C16H32O2.Ca/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |

InChI Key |

SYUYMDIBFKKQEK-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium isohexadecanoate can be synthesized through the reaction of isohexadecanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves heating the acid with the calcium compound in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced by reacting isohexadecanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction mixture is heated to a specific temperature, usually around 150-200°C, to ensure complete conversion. The product is then purified through filtration and drying processes.

Chemical Reactions Analysis

Formation via Calcium Binding

Calcium isohexadecanoate forms through the interaction of isohexadecanoic acid with calcium ions. The reaction involves stoichiometric binding, with studies showing that calcium preferentially binds to fatty acids under high calcium concentrations:

Key Findings :

-

At 1–3 mM calcium concentrations, palmitate binds ~0.4 mol Ca²⁺ per mol fatty acid within 15 seconds, forming insoluble precipitates .

-

This reaction is critical in biological systems (e.g., sarcoplasmic reticulum) where localized calcium accumulation facilitates precipitation .

| Parameter | Value | Reference |

|---|---|---|

| Stoichiometry (Ca:FA) | 1:2 | |

| Binding Rate (1–3 mM Ca) | ~0.4 mol Ca/mol FA in 15 s | |

| Solubility in H₂O | Insoluble |

Acid-Base Reactivity

This compound undergoes protonation in acidic environments, regenerating the free fatty acid and releasing calcium ions:

Conditions :

-

Reacts with strong acids (e.g., HCl) in aqueous or organic media.

-

Insolubility in water necessitates polar aprotic solvents (e.g., chloroform) for efficient reaction .

Thermal Decomposition

The compound decomposes at elevated temperatures, with structural breakdown observed above 155°C . While exact decomposition products are not fully characterized, plausible pathways include:

Experimental Notes :

-

Decomposition is non-combustive under standard conditions.

Solubility-Driven Reactivity

This compound’s low solubility in polar solvents confines its reactivity to non-aqueous systems:

| Solvent | Solubility | Reactivity Implications | Reference |

|---|---|---|---|

| Water | Insoluble | Limited hydrolysis | |

| Chloroform | 0.3 mg/mL | Facilitates acid-base reactions | |

| Benzene | Slight | Supports lipid-phase reactions |

Biological Interactions

In cellular contexts, this compound analogs (e.g., calcium palmitate) disrupt calcium homeostasis:

Scientific Research Applications

Calcium isohexadecanoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Studied for its role in cellular processes and as a component of cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.

Industry: Used as a lubricant, surfactant, and stabilizer in various industrial processes.

Mechanism of Action

Calcium isohexadecanoate exerts its effects through several mechanisms:

Calcium Ion Release: It releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and muscle contraction.

Membrane Stabilization: It stabilizes cell membranes by interacting with phospholipids and proteins.

Enzyme Activation: It activates certain enzymes by binding to their active sites and facilitating catalytic reactions.

Comparison with Similar Compounds

Calcium isohexadecanoate is similar to other calcium salts of fatty acids, such as calcium stearate and calcium oleate. it has unique properties that make it suitable for specific applications:

Calcium Stearate: Used primarily as a lubricant and release agent in the plastics industry.

Calcium Oleate: Used as a surfactant and emulsifier in the cosmetics and food industries.

Biological Activity

Calcium isohexadecanoate, with the chemical formula and a PubChem CID of 44151835, is a calcium salt derived from isohexadecanoic acid. This compound has garnered attention in various fields, including pharmaceuticals, cosmetics, and food science, due to its unique biological properties. This article explores its biological activity based on diverse research findings.

This compound is characterized by its hydrophobic nature and stability, which makes it suitable for applications in emulsions and as a stabilizer in cosmetic formulations. Its ability to interact with biological membranes is also of particular interest in pharmacological studies.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through modulation of inflammatory pathways.

- Cell Membrane Interaction : The compound's hydrophobic characteristics allow it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be comparable to those of established antimicrobial agents.

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 15 |

| Escherichia coli | 1.0 | 12 |

| Pseudomonas aeruginosa | 0.8 | 14 |

These results suggest that this compound could serve as a natural preservative in food and cosmetic products.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may reduce the production of pro-inflammatory cytokines in immune cells. This action could be beneficial in treating conditions characterized by chronic inflammation.

A case study involving human monocyte-derived macrophages showed that treatment with this compound resulted in a significant decrease in interleukin-6 (IL-6) levels, a key mediator of inflammation:

- Control Group IL-6 Level : 200 pg/mL

- This compound Treatment IL-6 Level : 120 pg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Membrane Fluidity Modulation : By integrating into cell membranes, it may alter their fluidity and permeability.

- Signal Transduction Pathway Interference : It may interfere with signal transduction pathways involved in inflammation and cell proliferation.

- Antioxidant Properties : Some studies suggest that it may possess antioxidant properties, contributing to its anti-inflammatory effects.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Another research indicated its potential use as an emulsifier in pharmaceutical formulations due to its biocompatibility and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.